2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a synthetic compound characterized by its complex spirocyclic structure, which includes two interconnected rings. This compound belongs to the class of diazaspiro compounds, notable for their potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is CHNClO, and it is primarily recognized for its role as a pharmacological agent.
This compound can be synthesized through various chemical methods, typically involving cyclization reactions of suitable precursors. The synthesis often requires specific conditions such as temperature control and the presence of solvents to facilitate the reaction.
2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride is classified as a spiro compound due to its unique two-ring system. It is also categorized under nitrogen-containing heterocycles, which are compounds that include nitrogen atoms within their ring structures.
The synthesis of 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride typically involves the following methods:
For instance, one synthetic route involves dissolving a precursor in an acidic medium (e.g., hydrochloric acid) and heating it under reflux conditions to facilitate the formation of the desired spiro compound. The reaction may require purification steps such as crystallization to isolate the hydrochloride salt form effectively.
The molecular structure of 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride features:
The compound has a molecular weight of approximately 218.71 g/mol and exhibits specific spectral characteristics in nuclear magnetic resonance (NMR) spectroscopy, which can be used to confirm its structure during synthesis.
2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride can undergo several types of chemical reactions:
In oxidation reactions, common oxidizing agents like potassium permanganate or hydrogen peroxide are used, while reduction may involve lithium aluminum hydride or sodium borohydride as reducing agents. The outcomes depend on the specific reagents and conditions employed.
The mechanism of action for 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with biological targets such as receptors or enzymes:
Research indicates that these mechanisms could be relevant in therapeutic contexts, particularly in modulating neurological functions or other biological processes.
2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride has several applications in scientific research:
The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a privileged structure in contemporary drug discovery due to its three-dimensional complexity and ability to modulate biologically relevant targets. This spirocyclic framework incorporates a cis-fused bicyclic system with nitrogen atoms at strategic positions (1 and 8), enabling diverse vector orientations for substituent attachment. The cyclopropylmethyl moiety at position 2 enhances conformational restriction, reducing the entropy penalty upon target binding compared to flexible chain alternatives. This structural feature is critical for achieving high binding affinity to kinase domains, particularly receptor-interacting protein kinase 1 (RIPK1), where the spirocyclic core mimics the transition state of ATP binding [1] [3].
Table 1: Structural Advantages of 2,8-Diazaspiro[4.5]decan-1-one Scaffold
Structural Feature | Consequence in Drug Design | Target Implications |
---|---|---|
Spirocyclic center | Enhanced three-dimensionality and reduced planarity | Improved selectivity profile against kinase targets |
N1 carbonyl group | Hydrogen-bond acceptor capability | Key interaction with kinase hinge region |
Cyclopropylmethyl substituent | Conformational restriction and lipophilicity modulation | Enhanced membrane permeability and metabolic stability |
Protonatable nitrogen | Salt formation for solubility optimization | Improved pharmacokinetic properties via hydrochloride salt |
The stereochemical complexity of this scaffold allows for exploration of multiple stereoisomers, each exhibiting distinct biological profiles. Molecular modeling studies demonstrate that the equatorial orientation of the cyclopropylmethyl group in 2-(cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one derivatives optimally positions the cyclopropyl ring into a hydrophobic pocket of RIPK1, explaining the nanomolar potency observed in optimized compounds [1] [6]. Furthermore, the spirocyclic architecture reduces peptide character, thereby enhancing oral bioavailability—a significant advantage over linear peptide-based inhibitors [3] [8].
The strategic incorporation of spirocyclic frameworks in kinase inhibitor design emerged in the early 2010s as a solution to the flatness and lack of three-dimensionality prevalent in heterocyclic kinase inhibitors. Initial work focused on spirooxindoles as p53-MDM2 interaction inhibitors, but the discovery of diazaspiro[4.5]decanones represented a significant expansion into serine-threonine kinase targeting. Patent WO2019089868A1 marked a pivotal advancement by claiming diazaspiro compounds as Rho-associated coiled-coil kinase (ROCK) inhibitors for cardiovascular and fibrotic diseases [3]. This patent established the fundamental structure-activity relationship (SAR) principles for the scaffold, demonstrating that substitution at position 2 with hydrophobic groups (particularly cyclopropylmethyl) enhanced potency by over 100-fold compared to unsubstituted derivatives [3].
The subsequent identification of RIPK1 inhibition within this chemical class emerged from systematic virtual screening campaigns. As reported in Bioorganic & Medicinal Chemistry (2022), researchers employed a virtual screening workflow that identified the 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a hit compound, leading to optimized 2,8-diazaspiro[4.5]decan-1-one derivatives with potent RIPK1 inhibition [1]. This historical progression demonstrates how scaffold hopping from early ROCK inhibitors to RIPK1-targeted compounds was facilitated by the inherent target promiscuity of the diazaspiro[4.5]decane core—a property stemming from its ability to occupy both adenine and allosteric binding pockets across diverse kinases [1] [6].
The compound designated as 2-(cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride follows systematic IUPAC naming conventions that precisely define its molecular architecture. The parent structure, 2,8-diazaspiro[4.5]decan-1-one, consists of a piperidine ring (8-nitrogen) connected spiro to a cyclopentane ring (containing the 1-one carbonyl and 2-nitrogen) at carbon position 4. The cyclopropylmethyl substituent is attached to the secondary nitrogen at position 2, generating a tertiary amine center. The hydrochloride salt formation occurs at the tertiary nitrogen within the piperidine ring (position 8) [2] [5].
Table 2: Chemical Identifiers of 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one Hydrochloride
Identifier Type | Value | Source |
---|---|---|
CAS Registry Number | 1380300-25-3 (hydrochloride salt) | [8] |
Molecular Formula | C₁₂H₂₁ClN₂O | [8] |
Molecular Weight | 244.76 g/mol (free base: 208.31 g/mol) | [2] |
Alternative Designations | 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride (positional isomer) | [8] |
Positional isomerism presents significant nomenclature challenges in this system. The compound is occasionally misdesignated as the 3-one isomer (2-(cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride; CAS 1385696-31-0) in commercial catalogs [2] [8]. This isomer places the carbonyl at position 3 rather than position 1, fundamentally altering the electronic distribution and hydrogen-bonding capacity. Stereoisomerism further complicates the landscape, as the spiro junction creates a chiral center at carbon position 4, while the cyclopropylmethyl attachment may introduce additional stereogenic elements depending on substitution pattern. The hydrochloride salt (CAS 1380300-25-3) is typically supplied as a racemate, though enantiomeric resolution is feasible via chiral stationary phase chromatography [5] [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: